Amrubicinol

Description

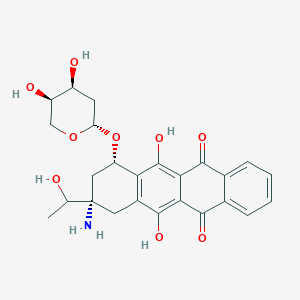

Amrubicinol is the active C-13 hydroxy metabolite of amrubicin, a fully synthetic 9-aminoanthracycline used in chemotherapy for small-cell lung cancer (SCLC) and other malignancies . Amrubicin is converted to this compound in the liver via carbonyl reductase-mediated reduction of its C-13 ketone group . This compound exhibits 18–220-fold greater cytotoxic activity than its parent compound in vitro, primarily through inhibition of DNA topoisomerase II (topo II), stabilizing the topo II-DNA cleavable complex and inducing DNA double-strand breaks . Unlike traditional anthracyclines (e.g., doxorubicin), amrubicin and this compound demonstrate minimal cardiotoxicity, making them safer alternatives .

Propriétés

Formule moléculaire |

C25H27NO9 |

|---|---|

Poids moléculaire |

485.5 g/mol |

Nom IUPAC |

(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |

Clé InChI |

HSDGDISMODBEAN-UPOFGPJLSA-N |

SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

SMILES isomérique |

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |

SMILES canonique |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

Synonymes |

amrubicinol amrubicinol hydrochloride |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Anthracyclines

Cytotoxicity and Mechanism of Action

- Key Findings: this compound is 2× more cytotoxic than doxorubicin in P388 leukemia cells but with 7× lower DNA-binding affinity, relying on higher intracellular accumulation for efficacy . Unlike doxorubicin, <20% of this compound localizes to the nucleus, suggesting distinct mechanisms (e.g., mitochondrial targeting) .

Resistance Profiles

- This compound shows reduced cross-resistance in P388/ADR cells (multidrug-resistant line) compared to doxorubicin, likely due to lower dependence on P-glycoprotein efflux .

- Resistance to this compound in SCLC cells correlates with reduced topo II expression .

Toxicity

| Compound | Cardiotoxicity | Myelosuppression |

|---|---|---|

| This compound | Negligible | Severe (dose-limiting) |

| Doxorubicin | High | Moderate |

| Idarubicin | Moderate | Severe |

- This compound’s reduced cardiotoxicity is attributed to minimal interference with cardiac mitochondrial DNA, unlike doxorubicin .

Comparison with Other Topoisomerase Inhibitors

Etoposide

- Efficacy: this compound is 10–100× more potent in inducing DNA-protein complexes than etoposide .

- Synergy: Sequential administration of this compound followed by etoposide enhances apoptosis in SCLC cells .

SN-38 (Irinotecan Metabolite)

- Combination: this compound + SN-38 shows additive effects in SCLC, with sequential dosing (this compound first) improving efficacy .

Metabolic and Pharmacokinetic Differences

- Paradox: Despite higher in vitro potency, direct this compound administration shows lower in vivo efficacy than amrubicin due to poor tumor-selective uptake .

Combination Therapy Efficacy

| Combination | Synergy/Additivity | Resistant Cell Lines Targeted |

|---|---|---|

| This compound + Cisplatin | Synergistic | SBC-3/SN-38, SBC-3/CDDP |

| This compound + SN-38 | Additive | Irinotecan-resistant SCLC |

- Mechanism: this compound enhances cisplatin-induced DNA interstrand cross-links (ICLs) by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.